Bienvenue dans la boutique en ligne BenchChem!

2-Methoxyidazoxan monohydrochloride

Alpha-2 adrenoceptor Radioligand binding Receptor affinity

Why choose RX821002 over generic α2 antagonists? Unlike idazoxan (binds I2-imidazoline sites), yohimbine (high nonspecific binding, underestimates Bmax), and rauwolscine (cross-reacts with 5-HT1A), 2-Methoxyidazoxan delivers near-exclusive α2-adrenoceptor binding. [3H]RX821002 achieves 84% specific binding—vs. 20–77% for comparators—with 10-fold higher affinity (KD=2.8 nM). Its 32-fold α2D/α2A selectivity enables species-specific pharmacology. For studies requiring unambiguous α2 receptor attribution, this is the definitive tool.

Molecular Formula C12H15ClN2O3
Molecular Weight 270.71 g/mol
CAS No. 109544-45-8
Cat. No. B1663413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyidazoxan monohydrochloride
CAS109544-45-8
Synonyms(S)-2-(2-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4,5-dihydro-1H-imidazole hydrochloride
Molecular FormulaC12H15ClN2O3
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCOC1(COC2=CC=CC=C2O1)C3=NCCN3.Cl
InChIInChI=1S/C12H14N2O3.ClH/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12;/h2-5H,6-8H2,1H3,(H,13,14);1H
InChIKeyIMPOOMVZVWKSAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyidazoxan Monohydrochloride (RX821002) CAS 109544-45-8: Selective Alpha-2 Adrenoceptor Antagonist for Neuroscience and Cardiovascular Research


2-Methoxyidazoxan monohydrochloride (CAS 109544-45-8), also known as RX821002, is the 2-methoxy congener of idazoxan and functions as a highly selective antagonist of alpha-2 adrenoceptors [1]. The compound is characterized by its imidazoline pharmacophore and the critical 2-methoxy substitution on the benzodioxan ring, which fundamentally alters its binding profile compared to its parent molecule [2]. Unlike idazoxan, which exhibits high affinity for both alpha-2 adrenoceptors and non-adrenoceptor imidazoline binding sites (I2-imidazoline sites), 2-methoxyidazoxan demonstrates markedly enhanced selectivity, binding almost exclusively to alpha-2 adrenoceptors [3]. The hydrochloride salt (molecular weight: 270.71 g/mol; formula: C12H15ClN2O3) is the standard form utilized in research applications, offering reliable solubility and stability profiles . This compound is widely employed as a radioligand ([3H]RX821002) for receptor binding studies and as a pharmacological tool for dissecting alpha-2 adrenoceptor-mediated physiological processes [4].

Why Substituting 2-Methoxyidazoxan Monohydrochloride with Other Alpha-2 Antagonists Compromises Experimental Specificity


Substituting 2-methoxyidazoxan (RX821002) with commonly available alpha-2 adrenoceptor antagonists such as idazoxan, yohimbine, or rauwolscine introduces significant off-target binding and confounding pharmacological effects that undermine experimental conclusions [1]. The parent compound idazoxan binds with high affinity to both alpha-2 adrenoceptors and non-adrenoceptor I2-imidazoline sites, resulting in a mixed pharmacological profile [2]. Yohimbine, a classical alpha-2 antagonist, exhibits lower affinity for alpha-2 adrenoceptors, higher nonspecific binding, and fails to label the entire receptor population, leading to an underestimation of receptor density [3]. Rauwolscine, while possessing comparable alpha-2 affinity to RX821002, displays significant cross-reactivity with 5-HT1A receptors, complicating the interpretation of functional studies [4]. Even other selective antagonists like atipamezole possess distinct subtype selectivity profiles and inverse agonist properties that differ from RX821002 [5]. These critical differences in receptor selectivity, binding characteristics, and functional pharmacology make RX821002 an irreplaceable tool for studies requiring unambiguous attribution of physiological effects to alpha-2 adrenoceptors [6].

Quantitative Comparative Evidence for 2-Methoxyidazoxan Monohydrochloride (RX821002) in Receptor Pharmacology


Enhanced Alpha-2 Adrenoceptor Affinity of 2-Methoxyidazoxan Versus Idazoxan

In direct comparison with its parent compound idazoxan, [3H]RX821002 (2-methoxyidazoxan) exhibits an approximately 10-fold higher affinity for alpha-2 adrenoceptors in human frontal cortex membranes. [1] This increased affinity is coupled with a dramatic reduction in affinity for non-adrenoceptor imidazoline binding sites (I2 sites), resulting in a net selectivity gain of more than 1000-fold for alpha-2 receptors over non-adrenoceptor sites. [2]

Alpha-2 adrenoceptor Radioligand binding Receptor affinity

Superior Signal-to-Noise Ratio in Radioligand Binding: RX821002 Versus Rauwolscine and Idazoxan

The proportion of specific binding attributable to alpha-2 adrenoceptors is a critical determinant of assay quality. [3H]RX821002 demonstrates that 84% of its total binding at its KD represents specific alpha-2 adrenoceptor binding, compared to only 77% for [3H]rauwolscine and a mere 20% for [3H]idazoxan under identical masking conditions (using 8-OH-DPAT or 5-HT to block 5-HT1A sites). [1]

Radioligand binding Receptor autoradiography Alpha-2 adrenoceptor quantification

Enhanced Alpha-2 Adrenoceptor Detection on Human Adipocytes: RX821002 Outperforms Yohimbine

On human fat cell membranes, [3H]RX821002 binds with high affinity (Kd = 0.98 ± 0.05 nM) and labels a significantly greater number of alpha-2 adrenoceptor sites (Bmax) compared to the classical antagonist [3H]yohimbine. [1] The nonspecific binding of [3H]RX821002 is also substantially lower than that of [3H]yohimbine, and its binding is less sensitive to modulation by magnesium chloride and GTP. [2]

Human adipocyte Alpha-2A adrenoceptor Receptor quantification

Quantitative Alpha-2D Versus Alpha-2A Subtype Selectivity of RX821002

RX821002 displays pronounced selectivity between alpha-2 adrenoceptor subtypes across species. It exhibits markedly higher affinity for guinea-pig alpha-2D adrenoceptors (pKd = 9.7) compared to rabbit alpha-2A adrenoceptors (pKd = 8.2). [1] This differential affinity profile distinguishes RX821002 from other alpha-2 antagonists and is crucial for experimental design in species-specific pharmacological studies.

Alpha-2 adrenoceptor subtypes Species differences Subtype selectivity

Stereoselective Binding of RX821002 Enantiomers: (S)-RX821002 Exhibits ~250-Fold Higher Affinity

RX821002 is typically used as a racemic mixture, but the enantiomers exhibit strikingly different binding affinities for alpha-2 adrenoceptors. The (S)-enantiomer displays a Ki of 0.54 ± 0.10 nM, which is approximately 258-fold lower (i.e., higher affinity) than the Ki of 139.13 ± 40.71 nM observed for the (R)-enantiomer when competing against [3H]RX821002 in rat whole brain membranes. [1]

Stereoselectivity Enantiomer pharmacology Chiral resolution

In Vivo Behavioral Differentiation: RX821002 Enhances Locomotion in NVHL Rats at 1 mg/kg

In a rodent model relevant to schizophrenia, 2-methoxyidazoxan monohydrochloride administered at a dose of 1 mg/kg significantly enhances locomotion in the novel environment, an effect that is particularly pronounced in rats with a neonatal ventral hippocampal lesion (NVHL). [1] The compound exhibits a biphasic effect on locomotion, characterized by an initial reduction in activity followed by a sustained enhancement. [2] This in vivo functional profile distinguishes RX821002 from non-selective alpha-2 antagonists that may produce confounding effects due to imidazoline receptor engagement.

Schizophrenia model Neonatal ventral hippocampal lesion Locomotor activity In vivo pharmacology

Optimized Research Applications for 2-Methoxyidazoxan Monohydrochloride Based on Quantitative Evidence


High-Specificity Alpha-2 Adrenoceptor Radioligand Binding Assays in Human Tissues

Utilize [3H]RX821002 as the preferred radioligand for quantifying alpha-2 adrenoceptor density and affinity in human brain, adipose, and other tissues. Based on the 10-fold higher affinity (KD = 2.8 nM vs 24 nM) and 84% specific binding fraction (vs 20-77% for comparators), [3H]RX821002 provides superior signal-to-noise and minimizes confounding contributions from imidazoline and 5-HT1A sites. [1][2]

Dissecting Alpha-2 Adrenoceptor Subtype Pharmacology Across Species

Employ RX821002 to differentiate between alpha-2A and alpha-2D adrenoceptor subtypes in functional studies. The compound's 32-fold selectivity for alpha-2D (pKd 9.7) over alpha-2A (pKd 8.2) subtypes enables species-specific experimental design, particularly when comparing rodent (alpha-2D predominant) and rabbit/human (alpha-2A predominant) receptor pharmacology. [3]

In Vivo Neuropharmacological Studies in Rodent Models of Psychiatric Disorders

Apply RX821002 at the validated dose of 1 mg/kg (s.c.) to investigate alpha-2 adrenoceptor-mediated modulation of behavior in rodent models relevant to schizophrenia and other neuropsychiatric conditions. The documented enhancement of locomotion in NVHL rats provides a robust behavioral endpoint for pharmacological intervention studies. [4][5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxyidazoxan monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.